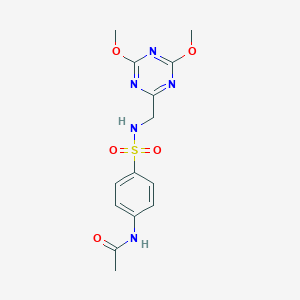

N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide is an organic compound that belongs to the class of triazine derivatives. This compound is known for its applications in various chemical reactions, particularly in the synthesis of amides and esters. It is widely used as a coupling reagent in organic synthesis due to its ability to activate carboxylic acids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form the quaternary ammonium chloride salt. This intermediate is then reacted with a sulfonamide derivative to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide undergoes several types of chemical reactions, including:

Condensation Reactions: It acts as a condensing agent for the formation of amides from carboxylic acids and amines.

Esterification Reactions: It facilitates the esterification of carboxylic acids with alcohols to form esters.

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the triazine ring.

Common Reagents and Conditions

Condensation Reactions: Typically carried out in tetrahydrofuran (THF) with the presence of N-methylmorpholine.

Esterification Reactions: Conducted in alcohol solvents such as methanol, ethanol, or isopropyl alcohol.

Major Products Formed

Amides: Formed from the reaction of carboxylic acids and amines.

Esters: Formed from the reaction of carboxylic acids and alcohols.

Aplicaciones Científicas De Investigación

N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a coupling reagent in peptide synthesis and the formation of amides and esters.

Biology: Employed in the modification of biomolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide exerts its effects involves the activation of carboxylic acids. The compound reacts with carboxylic acids to form an active ester intermediate, which is highly reactive and can undergo nucleophilic attack by amines, alcohols, or other nucleophiles . This results in the formation of amides, esters, or other carboxylic derivatives.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride

- 2-Chloro-4,6-dimethoxy-1,3,5-triazine

- N,N-Diisopropylethylamine

Uniqueness

N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide is unique due to its high reactivity and efficiency as a coupling reagent. It offers superior performance in the synthesis of amides and esters compared to other similar compounds. Its ability to activate carboxylic acids under mild conditions makes it a valuable tool in organic synthesis.

Actividad Biológica

N-(4-(N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)sulfamoyl)phenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological mechanisms, and relevant research findings associated with this compound.

The compound has a molecular formula of C15H18N4O4 and a molecular weight of approximately 318.33 g/mol. Its structure features a triazine ring, which is known for its diverse biological activities. The synthesis typically involves several key steps:

- Formation of the Triazine Ring : This is achieved through cyclization reactions using appropriate precursors.

- Nucleophilic Substitution : The introduction of the sulfamoyl group occurs via nucleophilic substitution reactions.

- Amidation : The acetamide moiety is formed by reacting an amine with an acyl chloride or anhydride.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission. In vitro studies have demonstrated that derivatives containing similar structural motifs exhibit significant AChE inhibitory activity, suggesting a potential role in treating neurodegenerative diseases like Alzheimer's .

- Antibacterial Activity : Research indicates that triazine derivatives can possess antibacterial properties. For instance, compounds structurally related to this compound have been evaluated against various bacterial strains with promising results .

1. Neuroprotective Effects

A study explored the neuroprotective effects of triazine derivatives in scopolamine-induced cognitive impairment models. The results indicated that these compounds could ameliorate memory deficits by reducing oxidative stress markers such as malondialdehyde (MDA) while enhancing antioxidant levels (e.g., superoxide dismutase and glutathione) .

2. Antibacterial Evaluation

In another investigation, a series of triazine derivatives were synthesized and tested for their antibacterial efficacy against Xanthomonas species. The minimum effective concentration (EC50) values were determined, showing that certain derivatives exhibited superior antibacterial activity compared to standard treatments .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

N-[4-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methylsulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O5S/c1-9(20)16-10-4-6-11(7-5-10)25(21,22)15-8-12-17-13(23-2)19-14(18-12)24-3/h4-7,15H,8H2,1-3H3,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWRKULOGBYHNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.